

trilostane treatment failure causes solutions

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Compound Focus: Trilostane

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Troubleshooting Trilostane Treatment Failure

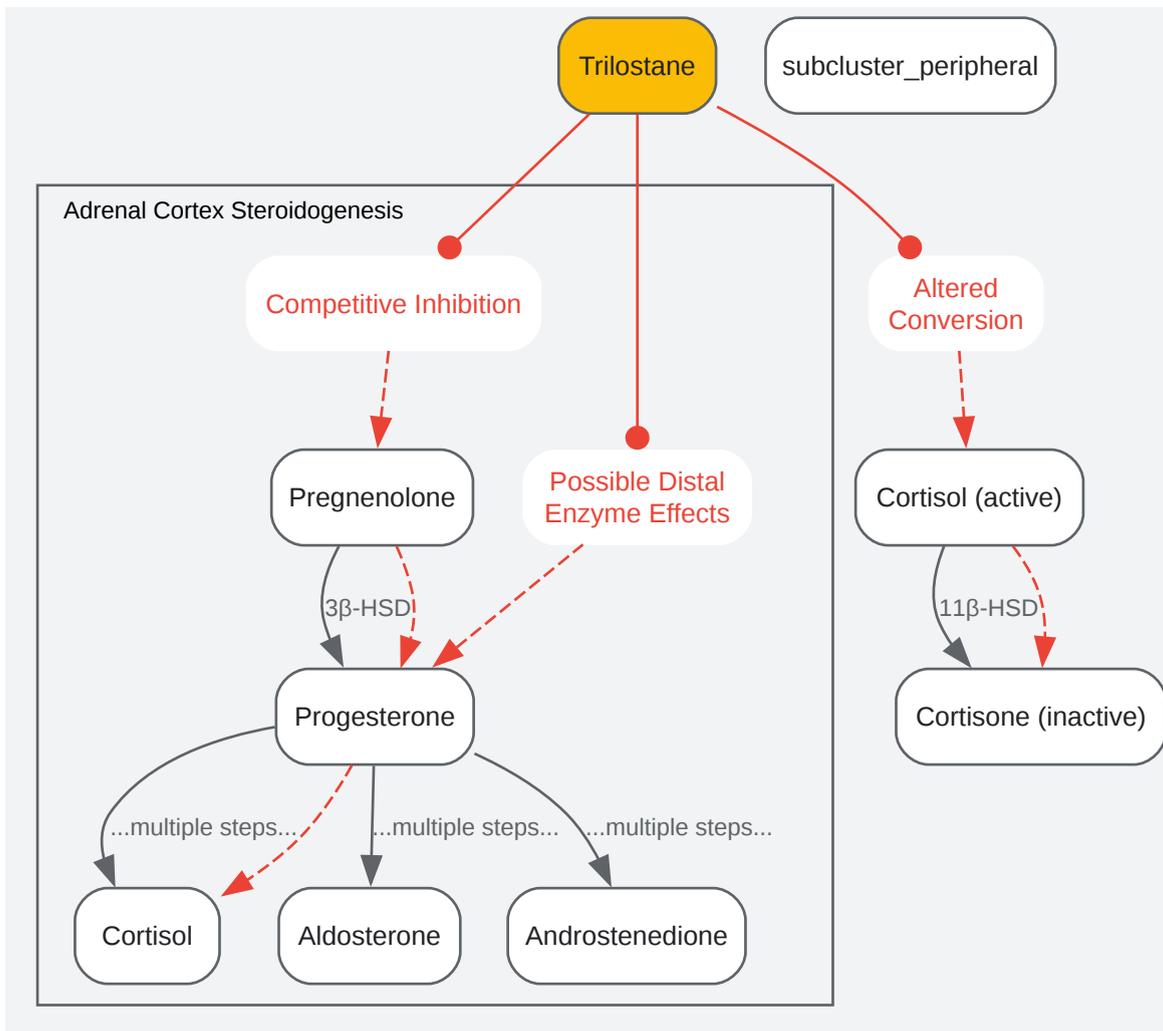
Potential Cause of Failure	Underlying Mechanism & Evidence	Proposed Solutions & Methodologies
Inadequate Dosing Regimen [1] [2]	Short duration of cortisol suppression (<12 hrs). Studies show BID dosing controls clinical signs more effectively in some dogs. [1]	Switch from SID to BID dosing. Perform ACTH stimulation tests 2-3 hours post-pill for BID regimen. [3] [4] [2]
Suboptimal Drug Absorption [4] [2] [5]	Low water solubility and erratic absorption. Concurrent feeding increases absorption; peak plasma concentrations vary (1.5-3.8 hrs post-pill). [4] [1]	Standardize administration with a consistent type/amount of food. Use licensed Veteryl over compounded products due to formulation variability (39-152% of label claim). [1] [2]
Incorrect Diagnosis [6]	Adrenal tumor (ATH) misdiagnosed as PDH. ATHs may require different treatment strategies (surgery/higher mitotane doses). [3] [6]	Re-evaluate diagnosis: measure endogenous ACTH (low in ATH) and perform abdominal ultrasound to identify adrenal tumors. [6]
Persistent Hormonal Abnormalities [1]	Trilostane controls cortisol but may not resolve comorbidities (hypertension, proteinuria, hypercoagulability) affecting long-term outcome. [1]	Implement multimodal treatment: monitor and manage persistent abnormalities (e.g., blood pressure,

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		urine protein) alongside trilostane therapy. [1]
Ineffective Drug Monitoring [3] [2]	ACTH stimulation test timing impacts results. Post-ACTH cortisol is significantly higher when test starts 4 hrs vs. 2 hrs after trilostane. [2]	Standardize ACTH test timing relative to dosing (2-4 hrs post-pill). Use consistent timing for all follow-up tests. Target post-ACTH cortisol 1.5-5.4 µg/dL. [3] [4] [2]

Mechanisms of Action and Experimental Pathways

Understanding **trilostane**'s multifaceted mechanism and investigating treatment failures requires a structured experimental approach.

Diagram: Multifaceted Mechanism of Action of Trilostane



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This diagram illustrates **trilostane's** primary and secondary effects. The main mechanism is competitive inhibition of **3β-hydroxysteroid dehydrogenase (3β-HSD)**, blocking conversion of pregnenolone to progesterone [4]. This inhibits production of cortisol, aldosterone, and androstenedione [1]. Evidence suggests additional effects on distal enzymes (**11β-hydroxylase**) and peripheral metabolism, altering conversion of active cortisol to inactive cortisone via **11β-hydroxysteroid dehydrogenase (11β-HSD)** [2].

Diagram: Experimental Workflow for Investigating Treatment Failure

Key Solutions and Alternative Therapies

- **Dosing Protocol Adjustments:** Start with low doses (1-1.5 mg/kg SID) to minimize risk of adrenal necrosis, increasing based on ACTH stimulation results [2]. For dogs with concurrent diabetes mellitus, begin with BID dosing [2].
- **Consider Alternative Therapies:** If **trilostane** fails despite optimization, consider switching to mitotane. Mitotane acts as a chemotherapeutic agent causing adrenocortical necrosis and may be preferred for malignant adrenal tumors [3]. L-Deprenyl is another less efficacious alternative [3] [7].

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